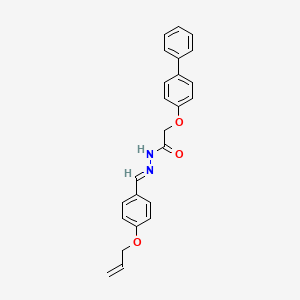
N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-(Allyloxy)benzylidene)-2-((1,1’-biphenyl)-4-yloxy)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyloxy group, a benzylidene moiety, and a biphenyl group. Its molecular formula is C23H22N2O3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Allyloxy)benzylidene)-2-((1,1’-biphenyl)-4-yloxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-allyloxybenzaldehyde with 2-((1,1’-biphenyl)-4-yloxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
化学反応の分析
Types of Reactions
N’-(4-(Allyloxy)benzylidene)-2-((1,1’-biphenyl)-4-yloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted hydrazides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
作用機序
The mechanism of action of N’-(4-(Allyloxy)benzylidene)-2-((1,1’-biphenyl)-4-yloxy)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate certain pathways, leading to its observed biological activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
N’-(4-(Allyloxy)benzylidene)-2-((1,1’-biphenyl)-4-yloxy)acetohydrazide can be compared with other similar compounds, such as:
N’-benzylidene-3-(1,1’-biphenyl)-4-yl-1H-pyrazole-5-carbohydrazide: Similar structure but with a pyrazole ring.
N’-benzylidene-2-(4-methoxyphenyl)acetohydrazide: Similar structure but with a methoxy group instead of an allyloxy group.
The uniqueness of N’-(4-(Allyloxy)benzylidene)-2-((1,1’-biphenyl)-4-yloxy)acetohydrazide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
特性
CAS番号 |
303086-41-1 |
|---|---|
分子式 |
C24H22N2O3 |
分子量 |
386.4 g/mol |
IUPAC名 |
2-(4-phenylphenoxy)-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H22N2O3/c1-2-16-28-22-12-8-19(9-13-22)17-25-26-24(27)18-29-23-14-10-21(11-15-23)20-6-4-3-5-7-20/h2-15,17H,1,16,18H2,(H,26,27)/b25-17+ |
InChIキー |
SFRFHHZHUVRZBK-KOEQRZSOSA-N |
異性体SMILES |
C=CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
C=CCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-6-methyl-2-(2-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11971664.png)
![N-{3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}furan-2-carboxamide](/img/structure/B11971672.png)
![3-(4-bromophenyl)-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11971691.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971706.png)
![4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11971712.png)



![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11971728.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11971734.png)


![(2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B11971741.png)
![butyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11971750.png)
